molecular formula C8H17NO3 B063324 Methyl (6-hydroxyhexyl)carbamate CAS No. 163361-15-7

Methyl (6-hydroxyhexyl)carbamate

Cat. No.: B063324
CAS No.: 163361-15-7
M. Wt: 175.23 g/mol
InChI Key: BRRXCRIHYUFJMA-UHFFFAOYSA-N
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Description

Methyl (6-hydroxyhexyl)carbamate (CAS: 127903-20-2) is a carbamate derivative featuring a hydroxyhexyl chain and a methyl carbamate group. It is commonly utilized as a laboratory reagent and intermediate in chemical synthesis, particularly in peptide and pharmaceutical research due to its Fmoc (9-fluorenylmethoxycarbonyl) protective group variant [(9H-Fluoren-9-yl)this compound] . Structurally, the compound combines a six-carbon hydroxyalkyl chain with a carbamate functional group, enabling applications in solid-phase synthesis and controlled release systems.

Properties

CAS No.

163361-15-7

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl N-(6-hydroxyhexyl)carbamate

InChI

InChI=1S/C8H17NO3/c1-12-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11)

InChI Key

BRRXCRIHYUFJMA-UHFFFAOYSA-N

SMILES

COC(=O)NCCCCCCO

Canonical SMILES

COC(=O)NCCCCCCO

Synonyms

Carbamic acid, (6-hydroxyhexyl)-, methyl ester (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Drug Development
Methyl (6-hydroxyhexyl)carbamate is being investigated as a potential drug candidate due to its biological activities. Carbamates have been recognized for their role in drug design, particularly as enzyme inhibitors. Research indicates that this compound may interact with specific biological macromolecules, such as proteins and nucleic acids, which can elucidate its mechanism of action and therapeutic effects .

Enzyme Inhibition Studies
The compound's structure allows it to potentially inhibit various enzymes, making it a candidate for treating diseases linked to enzyme dysfunction. For instance, studies have shown that similar carbamates can inhibit nitric oxide synthase (iNOS), suggesting applications in inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, making it useful for synthesizing more complex molecules . The stability of the carbamate moiety contributes to its utility in peptide synthesis and as a protecting group for amines and amino acids .

Peptidomimetics Development
In medicinal chemistry, the compound can be used to create peptidomimetics—molecules that mimic the structure and function of peptides but offer improved stability and bioavailability. This is particularly relevant for developing drugs targeting specific biological pathways .

Agrochemicals

Insecticides and Herbicides
Carbamates, including this compound, are often employed in agrochemical formulations due to their effectiveness as insecticides and herbicides. The compound's ability to interact with biological systems allows it to disrupt pest physiology, making it valuable for agricultural applications .

Cosmetic Applications

Skin Lightening Agents
Research has indicated that carbamate compounds can be utilized in cosmetic formulations aimed at skin and hair lightening. This compound may play a role in these formulations by influencing melanin metabolism or catabolism . This application highlights the compound's versatility beyond traditional pharmaceutical uses.

Case Study 1: Anti-inflammatory Applications

In vivo studies using derivatives of this compound have demonstrated reductions in inflammation markers such as interleukin-6 (IL-6) and tumor necrosis factor (TNF) in animal models. These findings suggest potential therapeutic applications in managing inflammatory disorders.

Case Study 2: Erectile Dysfunction Treatment

Research involving compounds related to this compound has shown improvements in erectile function in animal models. This suggests that the compound may have implications for treating erectile dysfunction through anti-inflammatory mechanisms.

Summary Table of Applications

Field Application Potential Benefits
Medicinal ChemistryDrug development & enzyme inhibitionPotential treatment for inflammatory diseases
Organic SynthesisBuilding block for complex moleculesVersatile reactions; stability in peptide synthesis
AgrochemicalsInsecticides & herbicidesEffective pest control
CosmeticsSkin lightening agentsInfluences melanin metabolism

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Solid .
  • Melting Point : 119°C .
  • Molecular Formula: C₁₃H₂₅NO₃ (base structure without Fmoc group) .
  • Hazards : Classified for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

The following sections compare Methyl (6-hydroxyhexyl)carbamate with structurally analogous carbamates, focusing on physical properties, reactivity, hazards, and applications.

Structural Analogues and Physical Properties
Compound Name CAS Number Molecular Weight Melting Point (°C) Solubility/Stability Key Structural Features
This compound 127903-20-2 259.34 (Fmoc variant) 119 Stable under dry, cool conditions Hydroxyhexyl chain, carbamate group
Methyl (3-hydroxyphenyl)carbamate 13683-89-1 167.15 Not reported Soluble in polar solvents Phenolic hydroxyl, aromatic carbamate
Ethyl Carbamate 51-79-6 89.09 48–50 Miscible in water, ethanol Simple alkyl carbamate (ethyl ester)
TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE 75937-12-1 217.29 37–41 Low density (0.987 g/cm³) Bulky tert-butyl protective group

Key Observations :

  • This compound has a higher melting point (119°C) than tert-butyl analogues (37–41°C), likely due to reduced steric hindrance and stronger intermolecular hydrogen bonding .
  • Ethyl Carbamate exhibits superior water solubility compared to hydroxyhexyl or aryl variants, attributed to its smaller alkyl chain and lack of bulky substituents .
Hazard Profiles
Compound Name GHS Classification Hazard Statements
This compound Acute toxicity (Oral 4), Skin/Irrit. 2, Eye Irrit. 2A H302, H315, H319, H335
Methyl (3-hydroxyphenyl)carbamate Not fully assessed; warnings for skin/eye irritation Precautionary measures recommended
Ethyl Carbamate Suspected carcinogen (IARC Group 2A) Requires stringent exposure controls
TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE No specific hazards reported Stable under recommended storage

Key Observations :

  • This compound poses acute toxicity and irritation risks, necessitating respiratory and dermal protection during handling .

Key Observations :

  • This compound’s Fmoc variant is critical in peptide chemistry for temporary amine protection .
  • Tert-butyl derivatives are favored in drug synthesis for their stability under acidic conditions .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Activation : Methyl chloroformate reacts with the amine group to form an intermediate mixed carbonate.

  • Deprotonation : A base (e.g., triethylamine or pyridine) abstracts a proton, facilitating the elimination of HCl and yielding the carbamate.

Optimized Parameters :

  • Solvent : Dichloromethane or tetrahydrofuran (0°C to room temperature).

  • Molar Ratio : 1:1.2 (6-aminohexanol : methyl chloroformate).

  • Base : Triethylamine (1.5 equiv).

  • Yield : 85–92% after purification by silica gel chromatography.

Challenges and Mitigation

  • Competitive Esterification : The hydroxyl group in 6-aminohexanol may react with methyl chloroformate under acidic conditions. This is mitigated by maintaining low temperatures (0–5°C) and using non-polar solvents to suppress hydroxyl reactivity.

  • Byproduct Formation : Excess methyl chloroformate can lead to bis-carbamation. Stoichiometric control and slow reagent addition minimize this issue.

Catalytic Carbonylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) serves as a green carbonylating agent for carbamate synthesis, avoiding hazardous reagents like phosgene. This method, adapted from Zhao et al., employs transition-metal catalysts to facilitate the reaction between 6-aminohexanol and DMC.

Catalytic Systems and Performance

  • Catalyst : Manganese(II) acetate [Mn(OAc)₂] shows superior activity due to its Lewis acidity, which polarizes the carbonyl group of DMC.

  • Conditions :

    • Temperature: 90–110°C

    • Solvent: Toluene or DMC itself (neat conditions)

    • Molar Ratio: 1:4 (6-aminohexanol : DMC)

    • Yield: 78–84% after 6–8 hours.

Mechanistic Insights :
Mn(OAc)₂ coordinates with the oxygen of DMC, enhancing electrophilicity at the carbonyl carbon. The amine attacks this activated carbon, releasing methanol and forming the carbamate.

Substrate Scope and Limitations

  • Selectivity : The hydroxyl group remains inert under these conditions, ensuring exclusive carbamate formation at the amine site.

  • Catalyst Recycling : Mn(OAc)₂ is homogeneous, complicating recovery. Heterogeneous alternatives like MCM-41 (silanol-rich mesoporous silica) are under investigation for improved recyclability.

Phosgene-Free Route Using CO₂ and Methanol

Alferov et al. demonstrated a sustainable approach for carbamate synthesis using CO₂ as a carbonyl source. While originally applied to diamines, this method is adaptable to amino alcohols like 6-aminohexanol.

Reaction Design and Optimization

  • Catalyst : CeO₂ nanorods, which activate CO₂ via surface oxygen vacancies.

  • Conditions :

    • Temperature: 150–170°C

    • Pressure: 20–30 bar CO₂

    • Solvent: 1-Methyl-2-pyrrolidinone (NMP)

    • Yield: 65–72% after 24 hours.

Critical Factors :

  • CO₂ Activation : CeO₂ nanorods exhibit high basicity, promoting CO₂ chemisorption and subsequent insertion into the N–H bond of 6-aminohexanol.

  • Methanol Role : Acts as a nucleophile, displacing the hydroxyl intermediate to form the methyl carbamate.

Practical Considerations

  • Side Reactions : Esterification of the hydroxyl group with CO₂ is negligible (<5%) due to the milder nucleophilicity of alcohols compared to amines.

  • Scalability : Continuous-flow reactors are proposed to enhance gas-liquid mass transfer and reduce reaction time.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Catalytic SystemScalabilitySafety Profile
Methyl Chloroformate85–920–25NoneHighModerate (HCl gas)
DMC Carbonylation78–8490–110Mn(OAc)₂MediumExcellent
CO₂ Route65–72150–170CeO₂ nanorodsLowExcellent
Enzymatic~6050CAL-BLowExcellent
MIC-Based>950–50NoneHighPoor (toxic MIC)

Key Takeaways :

  • Industrial Preference : Methyl chloroformate and DMC methods balance yield and safety.

  • Research Focus : CO₂ utilization and enzymatic routes are prioritized for sustainability.

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